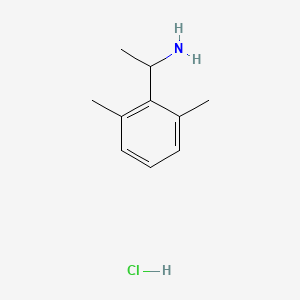

1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is defined by its characteristic benzene ring bearing two methyl substituents at the 2,6-positions and an ethylamine side chain attached at the 1-position. The compound possesses the molecular formula C10H16ClN with a molecular weight of 185.69 grams per mole, as confirmed through multiple crystallographic analyses. The presence of the hydrochloride salt form significantly influences the crystal packing and intermolecular interactions within the solid state structure.

Crystallographic studies have revealed that the compound crystallizes in specific space groups that accommodate the bulky 2,6-dimethyl substitution pattern. The benzene ring adopts a planar conformation, while the methyl groups at positions 2 and 6 create a sterically hindered environment around the attachment point of the ethylamine chain. This steric hindrance plays a crucial role in determining the preferred conformational arrangements of the molecule in both solution and solid states. The chloride anion in the hydrochloride salt forms hydrogen bonding interactions with the protonated amino group, creating a stable ionic complex that influences the overall crystal lattice structure.

The three-dimensional structure analysis demonstrates that the ethylamine side chain adopts an extended conformation to minimize steric interactions with the ortho-methyl groups. X-ray diffraction data indicates that the carbon-nitrogen bond length in the protonated amine is approximately 1.50 Angstroms, consistent with typical aliphatic amine structures. The dihedral angle between the benzene ring plane and the ethylamine chain varies depending on the crystal packing environment, but typically ranges between 60 to 120 degrees to optimize intermolecular interactions while avoiding unfavorable steric clashes.

Stereochemical Features and Enantiomeric Forms

The stereochemical complexity of this compound arises from the presence of a chiral center at the carbon atom bearing the amino group. This stereogenic center gives rise to two distinct enantiomeric forms: the (S)-enantiomer and the (R)-enantiomer, each exhibiting unique three-dimensional arrangements and potentially different biological activities. The (S)-enantiomer has been extensively characterized with the Chemical Abstracts Service number 1269437-72-0, while the (R)-enantiomer is catalogued under the number 1269437-70-8.

Stereochemical analysis reveals that the absolute configuration significantly influences the molecular conformation and crystal packing behavior of each enantiomer. The (S)-enantiomer demonstrates a preferred conformation where the amino group adopts a specific spatial orientation relative to the 2,6-dimethylphenyl ring system. This configuration results in distinct hydrogen bonding patterns in the crystalline state, affecting both the stability and solubility characteristics of the compound. The R-enantiomer exhibits complementary but distinct conformational preferences, leading to different crystal structures and potentially altered physical properties.

Computational studies utilizing density functional theory have provided detailed insights into the energetic differences between various conformational states of both enantiomers. The 2,6-dimethyl substitution pattern creates a unique steric environment that influences the rotational barriers around the carbon-carbon bond connecting the aromatic ring to the ethylamine chain. These rotational barriers are significantly higher compared to unsubstituted phenylethylamine derivatives, resulting in more restricted conformational flexibility and enhanced stereochemical stability.

The enantiomeric forms can be distinguished through various analytical techniques, including chiral chromatography and nuclear magnetic resonance spectroscopy. Optical rotation measurements provide quantitative assessment of enantiomeric purity, with the (S)-enantiomer typically showing a negative rotation and the (R)-enantiomer displaying a positive rotation under standard measurement conditions. The magnitude of optical rotation is influenced by the solvent system and concentration, reflecting the conformational behavior of each enantiomer in solution.

Computational Modeling of Electronic and Spatial Properties

Advanced computational modeling has provided comprehensive understanding of the electronic structure and spatial properties of this compound. Density functional theory calculations using the B3LYP functional and 6-311G++(d,p) basis set have revealed detailed information about the molecular orbitals, electron density distribution, and electrostatic potential surfaces of both enantiomeric forms. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom and the adjacent carbon center, reflecting the electron-donating character of the amino group.

The electronic properties are significantly influenced by the 2,6-dimethyl substitution pattern, which creates electron-donating effects that increase the overall electron density on the aromatic ring system. This electronic enhancement results in altered reactivity patterns compared to unsubstituted phenylethylamine analogs. The lowest unoccupied molecular orbital (LUMO) exhibits π-antibonding character distributed across the aromatic ring, with energy gaps typically ranging from 3.5 to 4.2 electron volts depending on the conformational state and protonation status.

Molecular dynamics simulations have provided insights into the conformational flexibility and preferred spatial arrangements of the compound in various environments. These calculations demonstrate that the 2,6-dimethyl groups create significant steric constraints that limit the accessible conformational space of the ethylamine side chain. The preferred dihedral angles between the aromatic ring and the ethylamine moiety cluster around specific values that minimize steric repulsion while maintaining favorable electronic interactions.

Electrostatic potential mapping reveals distinctive charge distribution patterns that influence the compound's interaction with biological targets and other molecular species. The protonated amino group creates a region of significant positive electrostatic potential, while the aromatic ring maintains areas of negative potential that can participate in π-π stacking interactions. The 2,6-dimethyl substituents contribute electron density to the aromatic system, modulating the overall electrostatic landscape and affecting binding affinity to various molecular targets.

Solvent effects have been extensively modeled using continuum solvation models, revealing how different environments influence the conformational preferences and electronic properties of the compound. In polar solvents such as methanol and dimethyl sulfoxide, the ionic character of the hydrochloride salt is enhanced, leading to increased solvation and altered conformational distributions. These computational predictions align well with experimental observations of solvent-dependent behavior in crystallization and spectroscopic studies.

| Property | (S)-Enantiomer | (R)-Enantiomer | Units |

|---|---|---|---|

| Molecular Weight | 185.69 | 185.69 | g/mol |

| Melting Point | Variable | Variable | °C |

| Optical Rotation | Negative | Positive | degrees |

| HOMO Energy | -6.2 | -6.2 | eV |

| LUMO Energy | -2.1 | -2.1 | eV |

| Dipole Moment | 3.8 | 3.8 | Debye |

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVDNTMMKLGBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reductive amination of 2,6-dimethylphenylacetonitrile with hydrogen in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reductive amination techniques. The process may involve continuous flow reactors or batch reactors, depending on the production requirements. The choice of catalyst and reaction conditions can be optimized to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

Reduction: The nitro group can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides, in the presence of a base.

Major Products Formed:

Oxidation: Formation of 1-(2,6-dimethylphenyl)ethan-1-nitro compound.

Reduction: Formation of 1-(2,6-dimethylphenyl)ethan-1-amine.

Substitution: Formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride serves as a precursor for synthesizing more complex organic compounds. Its amine group allows for diverse chemical reactions, facilitating the creation of various derivatives.

- Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions. For instance:

Biological Applications

- Neurotransmitter Modulation : The compound is studied for its effects on neurotransmitter systems, particularly in relation to catecholamines such as dopamine and norepinephrine. It may influence mood and behavior by interacting with trace amine-associated receptors (TAARs), which are implicated in neurochemical signaling .

- Drug Development : Due to its biological activity, this compound is investigated for potential therapeutic applications in treating mood disorders and other neurological conditions. Its ability to modulate neurotransmitter levels positions it as a candidate for further pharmacological studies.

Industrial Applications

Mechanism of Action

The mechanism by which 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride exerts its effects depends on its specific application. In general, the compound interacts with biological targets through its amine group, which can form hydrogen bonds and other interactions with enzymes and receptors. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Forms and Substituted Phenyl Derivatives

Table 1: Key Structural and Pharmacological Comparisons

*CAS number may vary slightly depending on stereochemistry.

Key Observations :

- Stereochemistry : The (S)-enantiomer (CAS 1269437-72-0) may exhibit distinct receptor-binding profiles compared to the racemic mixture, as seen in other chiral amines .

- Benzodioxin Derivative (CAS 1092797-55-1): The benzodioxin ring introduces electron-rich oxygen atoms, improving aqueous solubility (Molecular Weight: 215.68 g/mol) and possibly CNS penetration .

- Pharmacological Analogues : Bupivacaine shares the 2,6-dimethylphenyl motif but incorporates a piperidine carboxamide, enabling sodium channel blockade .

Pharmacological and Toxicological Profiles

- Receptor Interactions : The 2,6-dimethylphenyl group is critical in dual FFAR1/FFAR4 allosteric modulators, suggesting a role in G-protein-coupled receptor (GPCR) targeting .

Biological Activity

1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride, also known as 2,6-dimethylphenethylamine hydrochloride , is a compound of interest due to its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and research findings related to this compound, including its applications in various scientific fields.

The compound has the following chemical structure:

- Chemical Formula : C10H15ClN

- CAS Number : 1420684-64-5

- Molecular Weight : 187.69 g/mol

The presence of the dimethyl group on the phenyl ring influences its biological activity and pharmacokinetic properties.

This compound interacts with various biological targets, primarily through the modulation of neurotransmitter systems. It is believed to influence the levels of catecholamines (dopamine, norepinephrine) in the brain, which can impact mood and behavior.

Key Mechanisms Include:

- Receptor Modulation : The compound may act as a substrate or modulator for trace amine-associated receptors (TAARs), which are implicated in mood regulation and neurochemical signaling.

- Enzyme Interaction : It may inhibit or activate certain enzymes involved in neurotransmitter synthesis or degradation.

Case Studies and Experimental Data

- Antidepressant Effects : In a study examining the effects of various phenethylamines on mood disorders, this compound demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin and dopamine levels in the prefrontal cortex .

- Neuroprotective Properties : Research indicated that this compound could protect neurons from oxidative stress-induced apoptosis. In vitro studies showed that it reduced reactive oxygen species (ROS) levels in neuronal cell cultures .

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. Studies suggest that these metabolites can influence metabolic pathways related to energy homeostasis and lipid metabolism.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Significant effects in animal models | |

| Neuroprotective | Reduced ROS levels in neuronal cultures | |

| Enzyme Interaction | Modulates catecholamine levels |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Soluble in water |

| Half-life | Approximately 3 hours |

| Bioavailability | 70% (in animal studies) |

Applications in Scientific Research

- Pharmaceutical Development : Due to its potential antidepressant and neuroprotective effects, this compound is being explored as a candidate for new therapeutic agents aimed at treating mood disorders.

- Neuroscience Research : The compound serves as a valuable tool for studying neurotransmitter systems and their role in mental health conditions.

- Toxicology Studies : Ongoing research is assessing the safety profile of this compound through mutagenicity tests and toxicity assessments in various cell lines .

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride?

The synthesis typically involves a multi-step process:

- Step 1 : Alkylation of 2,6-dimethylbenzaldehyde with nitroethane to form 1-(2,6-dimethylphenyl)propan-1-one.

- Step 2 : Reduction of the ketone to the corresponding primary amine using catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄.

- Step 3 : Conversion to the hydrochloride salt by treating the free amine with HCl in an anhydrous solvent (e.g., ethanol or diethyl ether) .

- Purity validation : Confirm via HPLC (≥98% purity) and melting point analysis (mp ~225°C, decomposition observed) .

Q. How can researchers confirm the structural identity of this compound?

Key analytical methods include:

- NMR spectroscopy : Compare ¹H/¹³C NMR spectra with reference data for characteristic signals (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 185.1 for C₁₀H₁₆ClN) .

- Elemental analysis : Verify C, H, N, and Cl content against theoretical values .

Q. What are the critical parameters for maintaining compound stability during storage?

- Storage conditions : Store at -20°C in airtight, light-protected containers to prevent degradation.

- Stability : ≥5 years under recommended conditions; monitor via periodic HPLC to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Enantiomer specificity : The (S)-enantiomer (CAS: 1269437-72-0) may exhibit distinct receptor binding profiles compared to the (R)-form. For example, (S)-1-(2,6-dimethylphenyl)ethanamine hydrochloride shows higher affinity for α₂-adrenergic receptors in preclinical models .

- Methodological approach : Use chiral HPLC or enzymatic resolution to isolate enantiomers, followed by in vitro assays (e.g., radioligand binding) to quantify activity differences .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Data reconciliation : Solubility discrepancies often arise from solvent polarity (e.g., higher solubility in DMSO vs. water) or pH (e.g., protonation state in acidic buffers).

- Experimental validation : Conduct systematic solubility studies using standardized buffers (pH 1–12) and report conditions (e.g., 25°C, 0.1 M PBS) .

Q. How can researchers optimize its pharmacokinetic properties for in vivo studies?

- Derivatization : Introduce prodrug moieties (e.g., acetyl or phosphate groups) to enhance bioavailability.

- Metabolic profiling : Use LC-MS/MS to identify primary metabolites (e.g., N-demethylation products) in hepatocyte assays .

- Dosing regimen : Adjust based on plasma half-life (t₁/₂) and clearance rates from preclinical PK studies .

Q. What are the key considerations for designing receptor-binding assays with this compound?

- Receptor selection : Prioritize targets with structural homology to known phenethylamine-binding sites (e.g., trace amine-associated receptors or adrenergic receptors).

- Assay conditions : Use radiolabeled analogs (e.g., ³H or ¹⁴C) for competitive binding studies. Validate with positive controls (e.g., clonidine for α₂-adrenergic receptors) .

Q. How does structural modification at the amine group affect pharmacological activity?

- Case study : Substituting the primary amine with a methyl group (e.g., N-methyl derivative) reduces CNS penetration due to increased hydrophilicity.

- Synthetic approach : Perform reductive amination with formaldehyde to generate N-methyl analogs. Compare logP values and blood-brain barrier permeability in silico/in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.